molecular formula C10H6N2O B11913196 Isoxazolo[5,4-b]quinoline

Isoxazolo[5,4-b]quinoline

Katalognummer: B11913196
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: ICYYMNPRYAHKRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazolo[5,4-b]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a quinoline ring fused with an isoxazole ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound derivatives have been studied for their potential therapeutic applications, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties .

Analyse Chemischer Reaktionen

Types of Reactions

Isoxazolo[5,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Isoxazolo[5,4-b]quinoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of isoxazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Isoxazolo[5,4-b]quinoline can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific fusion of the isoxazole and quinoline rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial applications.

Eigenschaften

Molekularformel

C10H6N2O

Molekulargewicht

170.17 g/mol

IUPAC-Name

[1,2]oxazolo[5,4-b]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H

InChI-Schlüssel

ICYYMNPRYAHKRW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=NOC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.